molecular formula C16H19N B8331484 3-p-Biphenyly-butylamine

3-p-Biphenyly-butylamine

Cat. No. B8331484
M. Wt: 225.33 g/mol
InChI Key: SEXJUAGHGIFIFS-UHFFFAOYSA-N
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Patent
US04239759

Procedure details

1.5 g of zinc dust are added, while stirring, to a solution of 2.39 g of 3-p-biphenylyl-butanaldoxime in 25 ml of acetic acid. The mixture is stirred for a further 4 hours, filtered, diluted with water, rendered alkaline with ammonia and extracted with chloroform. After the customary working up, 3-p-biphenylyl-butylamine is obtained. Hydrochloride, m.p. 226°-228°.
Name
3-p-biphenylyl-butanaldoxime
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([CH3:12])[CH2:8][CH:9]=[N:10]O>C(O)(=O)C.[Zn]>[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([CH3:12])[CH2:8][CH2:9][NH2:10]

Inputs

Step One
Name
3-p-biphenylyl-butanaldoxime
Quantity
2.39 g
Type
reactant
Smiles
C1(=C(C=CC=C1)C(CC=NO)C)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)C(CCN)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.